molecular formula C11H10N2OS2 B6604103 (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 91137-87-0

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6604103
CAS RN: 91137-87-0
M. Wt: 250.3 g/mol
InChI Key: BXVWDRQDNRGBSS-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as 5Z-EPT, is a heterocyclic thiazolidinone compound that has been widely used in scientific research. It is a versatile compound with a wide range of applications, including the synthesis of organic molecules, the study of enzyme catalysis, and the investigation of biochemical and physiological effects.

Scientific Research Applications

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been widely used in scientific research, particularly in the fields of organic synthesis, enzyme catalysis, and drug discovery. In organic synthesis, (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a starting material for the synthesis of various other compounds. In enzyme catalysis, (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been used to study the mechanism of enzyme-catalyzed reactions. In drug discovery, (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been used to investigate potential therapeutic agents.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that the compound interacts with enzymes, receptors, and other proteins in the body, leading to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one are still being studied. However, it has been shown to have a variety of effects, including inhibition of the enzyme acetylcholinesterase, inhibition of the enzyme cyclooxygenase-2, and inhibition of the enzyme lipoxygenase. In addition, (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments has several advantages. It is a versatile compound that can be used in a variety of experiments, including those involving organic synthesis, enzyme catalysis, and drug discovery. In addition, it is relatively easy to synthesize and purify. However, there are also some limitations to its use. For example, it can be toxic to cells and can cause adverse side effects.

Future Directions

There are a number of potential future directions for the use of (5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. For example, it could be used in the development of new drugs to treat diseases such as cancer and Alzheimer’s disease. In addition, it could be used to study the mechanism of action of existing drugs and to develop new drugs with improved efficacy and safety profiles. Finally, it could be used to develop new methods for the synthesis of organic molecules or to study the mechanism of enzyme-catalyzed reactions.

Synthesis Methods

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized from the reaction of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with pyridine-3-ylmethylene chloride in the presence of sodium hydroxide. This reaction is followed by a series of purification steps, including recrystallization and column chromatography, in order to obtain the desired compound.

properties

IUPAC Name

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-2-13-10(14)9(16-11(13)15)6-8-4-3-5-12-7-8/h3-7H,2H2,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVWDRQDNRGBSS-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

91137-87-0
Record name NSC409052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.